5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one
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Overview
Description
5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxyaniline with cyanogen bromide to form the intermediate 3-chloro-4-methoxyphenyl cyanamide. This intermediate is then reacted with formaldehyde and 1,2,4-triazole under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxyphenyl cyanamide
- 1,2,4-triazole derivatives
- 3-chloro-4-methoxyphenyl isocyanate
Uniqueness
5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2/c1-19-9-3-2-7(4-8(9)12)17(6-13)5-10-14-11(18)16-15-10/h2-4H,5H2,1H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXNEXHSTKBRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2=NNC(=O)N2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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